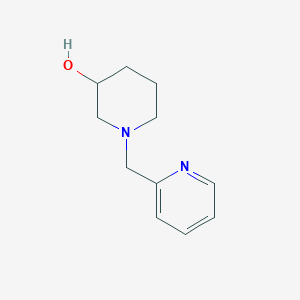

1-(Pyridin-2-ylmethyl)piperidin-3-ol

Descripción general

Descripción

1-(Pyridin-2-ylmethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-3-ol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . This reaction can be carried out under mild conditions, making it an efficient and cost-effective method for producing the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-2-ylmethyl)piperidin-3-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that compounds related to 1-(pyridin-2-ylmethyl)piperidin-3-ol exhibit significant antitumor properties. For instance, derivatives have been studied as inhibitors of the protein kinase B (PKB) pathway, which is often deregulated in cancer. Inhibitors targeting this pathway can potentially suppress tumor growth and enhance therapeutic efficacy against various cancers .

Neuropharmacology

There is emerging evidence that piperidine derivatives, including this compound, may possess neuroprotective effects. These compounds could be explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain piperidine derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in anti-tuberculosis therapies .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including multi-step synthesis involving azide-free methods that yield high enantiomeric purity. Such methodologies are crucial in producing compounds with specific stereochemical configurations necessary for biological activity .

Structure–Activity Relationship Studies

Studies have focused on understanding the relationship between the chemical structure of piperidine derivatives and their biological activities. By modifying substituents on the piperidine ring or the pyridine moiety, researchers can optimize potency and selectivity for specific biological targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-(Pyridin-2-ylmethyl)piperidin-3-ol include other piperidine derivatives, such as:

Piperidine: The parent compound, which serves as a building block for many derivatives.

Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Condensed Piperidines: Compounds with fused ring systems that include a piperidine ring.

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

1-(Pyridin-2-ylmethyl)piperidin-3-ol is a piperidine derivative notable for its diverse biological activities, attributed to its unique structural features. The compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets, influencing pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O, with a molecular weight of approximately 206.28 g/mol. Its structure includes a hydroxyl group at the 3-position of the piperidine ring, which plays a critical role in its reactivity and biological properties. The presence of the pyridin-2-ylmethyl group enhances its interaction capabilities with biological molecules.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly against breast cancer cell lines like MDA-MB-231 and MCF-7. The structure–activity relationship indicates that modifications to the hydroxyl group can significantly influence antiproliferative effects, as seen in derivatives with lower IC50 values .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in treating diseases where enzyme activity plays a crucial role. For instance, similar compounds have shown binding affinity to acetylcholinesterase (AChE), indicating possible neuroprotective effects .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds highlights how changes in substitution patterns affect their pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-ylmethyl)piperidin-3-ol | Similar piperidine structure | Varies in activity due to different pyridine substitution |

| 1-(Pyridin-4-ylmethyl)piperidin-3-one | Contains a ketone instead of an alcohol | Potentially different reactivity patterns |

| 4-(Aminomethyl)pyridine | Contains an amine group | Different biological interactions |

This table illustrates how variations in the piperidine or pyridine rings can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer properties of derivatives based on this compound. For instance, research demonstrated that certain derivatives exhibited IC50 values as low as 0.0046 mM against specific cancer cell lines, indicating potent antiproliferative effects . Additionally, the presence of hydroxyl groups was found to enhance these effects, emphasizing the importance of functional groups in modulating activity.

In silico studies have also been employed to predict the pharmacological profiles of piperidine derivatives, revealing their potential to affect various receptors and enzymes involved in disease pathways. This computational approach aids in identifying promising candidates for further development in drug discovery .

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMROUGWVRZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393614 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200113-14-0 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.